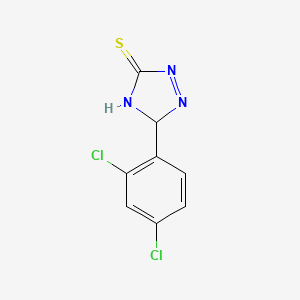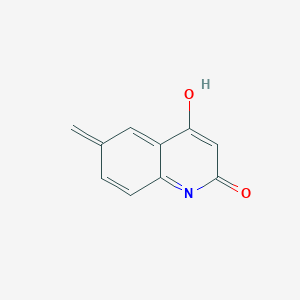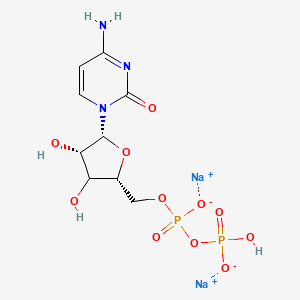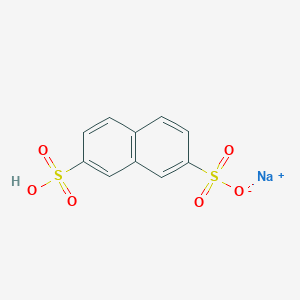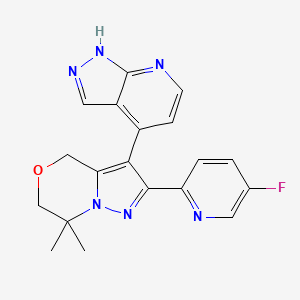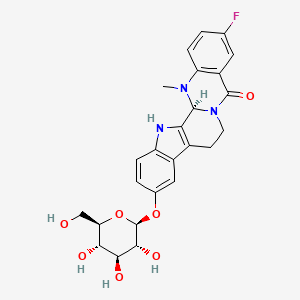
2-(4-bromophenyl)sulfanylisoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)sulfanylisoindole-1,3-dione is a heterocyclic compound that belongs to the family of isoindoline derivatives.
Preparation Methods
The synthesis of 2-(4-bromophenyl)sulfanylisoindole-1,3-dione typically involves the reaction of 4-bromothiophenol with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
2-(4-bromophenyl)sulfanylisoindole-1,3-dione undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yields and selectivity .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)sulfanylisoindole-1,3-dione involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to therapeutic effects in the treatment of neurological disorders .
Comparison with Similar Compounds
2-(4-bromophenyl)sulfanylisoindole-1,3-dione can be compared with other isoindoline derivatives, such as:
- 2-(4-chlorophenyl)sulfanylisoindole-1,3-dione
- 2-(4-methylphenyl)sulfanylisoindole-1,3-dione
- 2-(4-nitrophenyl)sulfanylisoindole-1,3-dione
These compounds share similar structural features but differ in their substituents, which can significantly influence their chemical reactivity and biological activity. The presence of the bromine atom in this compound imparts unique electronic properties, making it distinct from its analogs .
Properties
CAS No. |
14204-32-1 |
|---|---|
Molecular Formula |
C14H8BrNO2S |
Molecular Weight |
334.19 g/mol |
IUPAC Name |
2-(4-bromophenyl)sulfanylisoindole-1,3-dione |
InChI |
InChI=1S/C14H8BrNO2S/c15-9-5-7-10(8-6-9)19-16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H |
InChI Key |
URIYODCGTQFKGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)SC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


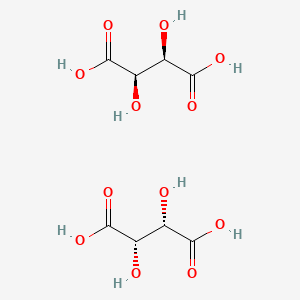
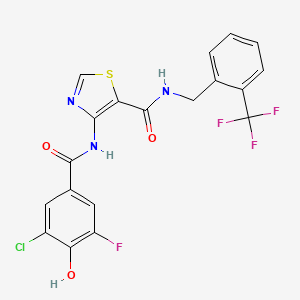

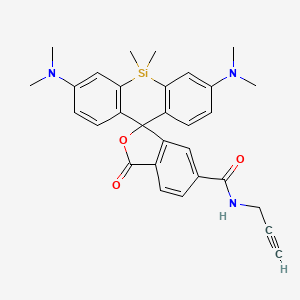

![(1s,2r,3s,4r,5s)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9h-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B12363890.png)
![3-amino-N-(diaminomethylidene)-5-[2-hydroxyethyl(methyl)amino]-6-(4-methylphenyl)pyrazine-2-carboxamide](/img/structure/B12363891.png)
